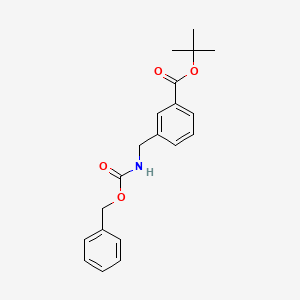![molecular formula C19H19N5O3 B2578025 4-メトキシ-1-フェニル-5-[3-(1H-1,2,3-トリアゾール-1-イル)ピロリジン-1-カルボニル]-1,2-ジヒドロピリジン-2-オン CAS No. 2198584-51-7](/img/structure/B2578025.png)
4-メトキシ-1-フェニル-5-[3-(1H-1,2,3-トリアゾール-1-イル)ピロリジン-1-カルボニル]-1,2-ジヒドロピリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a pyrrolidine ring, a triazole moiety, and a methoxyphenyl group
科学的研究の応用
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through a cyclization reaction.
Introduction of the Triazole Moiety: The triazole ring is introduced via a click reaction, typically involving azide and alkyne precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction.
Final Cyclization: The final step involves cyclizing the intermediate compounds to form the desired dihydropyridin-2-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one: shares similarities with other heterocyclic compounds such as:
Uniqueness
Structural Features: The combination of a pyridine ring, pyrrolidine ring, and triazole moiety makes it unique.
Biological Activity: Its potential to interact with multiple biological targets sets it apart from simpler compounds.
特性
IUPAC Name |
4-methoxy-1-phenyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-27-17-11-18(25)23(14-5-3-2-4-6-14)13-16(17)19(26)22-9-7-15(12-22)24-10-8-20-21-24/h2-6,8,10-11,13,15H,7,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQMCGSMVFSDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3C=CN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[4-(4-bromophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2577942.png)


![(2Z)-3-(1-{4-[(1Z)-2-cyano-2-methanesulfonyleth-1-en-1-yl]phenyl}-1H-indol-3-yl)-2-methanesulfonylprop-2-enenitrile](/img/structure/B2577945.png)

![2-[(1E)-1-[(4-acetylphenyl)imino]ethyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2577947.png)
![3-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2577951.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2577952.png)


![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)


![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2577965.png)
